Methyl 5-(pent-1-yn-1-yl)pyrazine-2-carboxylate
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Overview
Description
Methyl 5-(pent-1-yn-1-yl)pyrazine-2-carboxylate is a chemical compound belonging to the pyrazine family Pyrazines are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and food industries
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(pent-1-yn-1-yl)pyrazine-2-carboxylate typically involves the reaction of 5-methylpyrazine-2-carboxylic acid with pent-1-yne in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction mixture is usually stirred at elevated temperatures, and the progress is monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(pent-1-yn-1-yl)pyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can lead to the formation of different pyrazine-based compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyrazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine carboxylic acids, while reduction can produce pyrazine alcohols or amines.
Scientific Research Applications
Methyl 5-(pent-1-yn-1-yl)pyrazine-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of new materials and as a building block in the synthesis of functionalized pyrazines.
Mechanism of Action
The mechanism of action of Methyl 5-(pent-1-yn-1-yl)pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as apoptosis and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-methylpyrazine-2-carboxylate
- 2-Methyl-5-(1-propenyl)pyrazine
- 5-Methyl-2-pyrazinecarboxylic acid
Uniqueness
Methyl 5-(pent-1-yn-1-yl)pyrazine-2-carboxylate stands out due to its unique pent-1-yn-1-yl substituent, which imparts distinct chemical and biological properties
Properties
CAS No. |
89967-29-3 |
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Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl 5-pent-1-ynylpyrazine-2-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-3-4-5-6-9-7-13-10(8-12-9)11(14)15-2/h7-8H,3-4H2,1-2H3 |
InChI Key |
QNQOTMSHRMUZDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CC1=CN=C(C=N1)C(=O)OC |
Origin of Product |
United States |
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